molecular formula C24H23NO5S B272152 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B272152
M. Wt: 437.5 g/mol
InChI Key: MYWWVDQQUBRXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as DMBO-DTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin, preventing its polymerization and causing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and neuroprotective properties. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods to improve the yield and purity of the compound, the investigation of its potential as a drug candidate for the treatment of various cancers and inflammatory diseases, and the exploration of its mechanism of action and potential targets. Further studies are also needed to evaluate the toxicity and pharmacokinetics of this compound in vivo and to optimize its formulation for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory and neuroprotective effects. However, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo and to optimize its formulation for clinical use.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-2-thiophenecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with indole-2,3-dione. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have anti-inflammatory and neuroprotective properties. This compound has been used in several studies to investigate its mechanism of action and potential therapeutic applications.

properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H23NO5S/c1-15-8-11-22(31-15)19(26)13-24(28)17-6-4-5-7-18(17)25(23(24)27)14-16-9-10-20(29-2)21(12-16)30-3/h4-12,28H,13-14H2,1-3H3

InChI Key

MYWWVDQQUBRXNC-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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